

A Comparative Analysis of Olivine: Thin Section vs. Hand Sample Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olivin

Cat. No.: B1252735

[Get Quote](#)

This guide provides a comprehensive comparison of the properties of **olivine** as observed in petrographic thin sections and hand samples. It is intended for researchers, scientists, and professionals in drug development who may encounter this common rock-forming mineral in their work. The following sections detail the distinct characteristics of **olivine** in both macroscopic and microscopic forms, supported by quantitative data and standardized experimental protocols for its identification.

Data Presentation: A Comparative Summary of Olivine Properties

The following tables summarize the key diagnostic properties of **olivine** when viewed as a hand sample versus its appearance in a thin section under a petrographic microscope.

Table 1: Olivine Properties in Hand Sample

Property	Description	Quantitative Value
Color	Typically olive-green, but can also be yellowish-green to brown. [1]	-
Luster	Vitreous (glassy). [1] [2]	-
Hardness	Resistant to scratching.	6.5–7 on the Mohs scale. [1] [3]
Streak	Color of the powdered mineral.	Colorless or white. [3] [4]
Cleavage	Tendency to break along planes of weakness.	Poor/imperfect on {010} and {110}, rarely visible. [4] [5]
Fracture	How the mineral breaks when not along cleavage planes.	Conchoidal. [3]
Crystal Habit	The typical shape of individual crystals.	Granular masses or rounded grains. [4]
Density	Mass per unit volume.	3.22 to 4.39 g/cm ³ . [4]

Table 2: Olivine Properties in Thin Section (Optical Mineralogy)

Property	Description	Observation
Color (PPL)	Color in plane-polarized light.	Typically colorless to pale green. [4] [5] Iron-rich varieties (fayalite) can be pale yellow, yellowish-orange, or reddish-brown. [2] [6]
Pleochroism	Change in color with rotation of the stage in PPL.	Generally weak or absent. [2] [4] Fayalite may show weak to moderate pleochroism. [2] [6]
Relief	The degree to which a mineral stands out from the mounting medium.	High positive relief. [2] [4] [5]
Birefringence (XPL)	The difference between the highest and lowest refractive indices.	High; up to third-order interference colors (bright, vibrant colors). [5] [7]
Extinction (XPL)	The angle at which the mineral goes extinct (appears dark) under cross-polarized light.	Parallel extinction in elongate crystals. [2] [4] [8]
Cleavage	Visible lines of breakage within the crystal.	Poor cleavage is rarely seen in thin sections. [4] [5] Irregular fractures are common. [6] [7]
Habit/Form	The shape of the mineral in two dimensions.	Anhedral (irregular) to subhedral (partially formed) grains, sometimes as euhedral (well-formed) phenocrysts in volcanic rocks. [2] [7] [9]
Alteration	Common alteration products.	Frequently alters to serpentine (along fractures, creating a "mesh" texture), iddingsite (reddish-brown), or bowlingite. [5] [7] [10]

Experimental Protocols

The identification of **olivine** relies on standardized methodologies for examining its physical and optical properties.

Hand Sample Identification Protocol

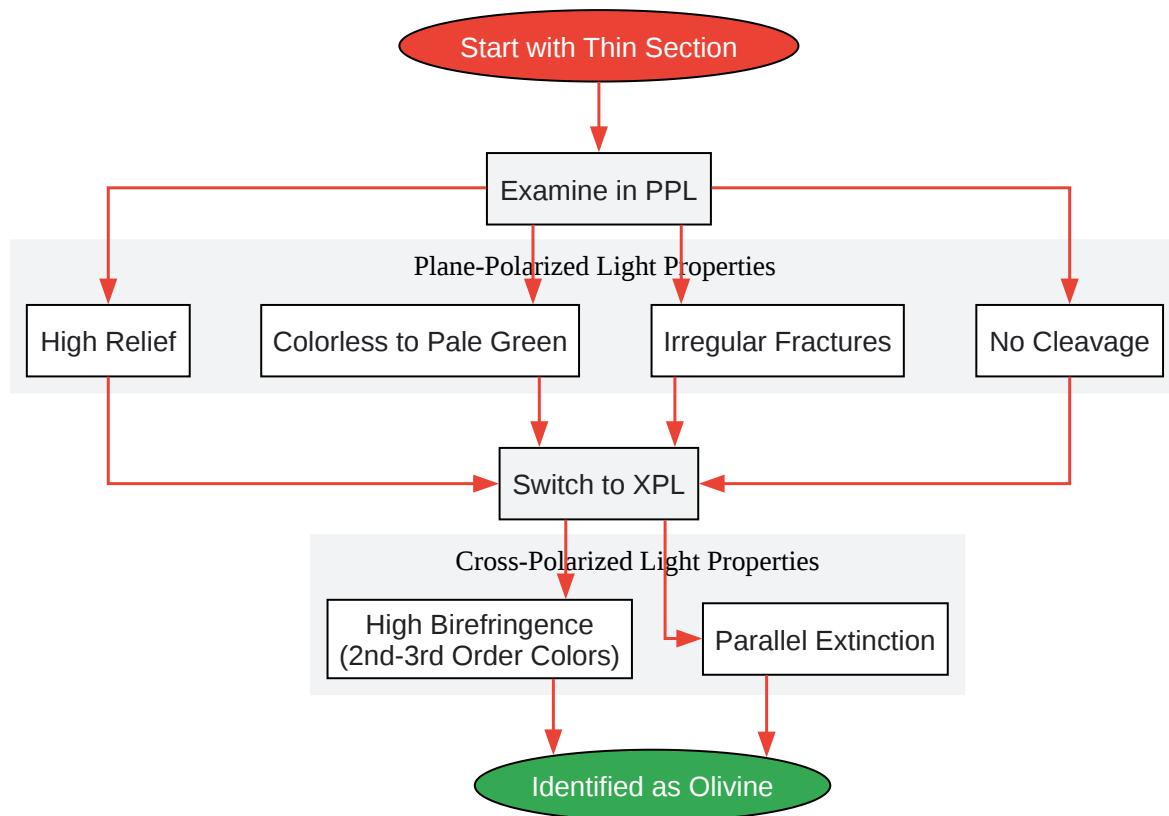
- Color and Luster Examination: Observe the sample in good lighting. Note the characteristic olive-green color and glassy luster.[1]
- Hardness Test: Attempt to scratch the mineral with common objects of known hardness. A steel nail (hardness ~5.5) should not scratch **olivine**, while **olivine** should scratch glass (hardness ~5.5).[11]
- Streak Test: Rub the mineral across an unglazed porcelain plate. Observe the color of the resulting powder.[11] **Olivine** will produce a white or colorless streak.[4]
- Cleavage and Fracture Observation: Examine the broken surfaces of the mineral. Look for flat, reflective cleavage planes. In **olivine**, these are poorly developed, and the mineral will more commonly exhibit a curved, conchoidal fracture.[3][4]
- Crystal Form Assessment: If crystals are visible, note their general shape. **Olivine** typically forms granular aggregates or equant to slightly elongated crystals.[4]
- Density Estimation (Heft): Lift the sample to assess its "heft." **Olivine** has a relatively high density for a silicate mineral and will feel heavier than many common minerals of a similar size. For precise measurement, use a balance and a method for volume determination (e.g., water displacement).[11]

Thin Section Analysis Protocol (Polarizing Light Microscopy)

- Preparation of Thin Section: A slice of the rock is cut, mounted on a glass slide, and ground down to a standard thickness of 30 micrometers.[12]
- Initial Examination (Plane-Polarized Light - PPL):

- Color and Pleochroism: Observe the mineral's color as the microscope stage is rotated. Note any color changes, which indicate pleochroism.[13] **Olivine** is typically colorless to pale green, with iron-rich varieties showing some pleochroism.[4][6]
- Relief: Assess the visibility of the mineral's grain boundaries. High relief, characteristic of **olivine**, makes the grains stand out distinctly from the epoxy.[4][5]
- Cleavage and Fracture: Examine the grain for any parallel sets of lines (cleavage) or irregular cracks (fracture). **Olivine** is characterized by its lack of prominent cleavage and the presence of irregular, often curved, fractures.[6][7][8]
- Habit: Observe the overall shape of the mineral grains.[13]

- Cross-Polarized Light (XPL) Examination:
 - Birefringence and Interference Colors: Insert the analyzer to observe the interference colors. **Olivine**'s high birefringence results in bright, second- to third-order colors.[4][5]
 - Extinction: Rotate the stage and note the position at which the mineral becomes dark (extinct). For elongated crystals, measure the extinction angle relative to the cleavage or crystal length. **Olivine** exhibits parallel extinction.[4][8]
 - Twinning: Look for any twinning, which is absent in **olivine**.[2]
- Conoscopic Observation (Optional): For ambiguous grains, a conoscopic lens can be used to observe the interference figure to determine the optic sign and 2V angle, which can help differentiate between **olivine** and other minerals with similar properties. **Olivine** is biaxial.[2][4]


Mandatory Visualization

The following diagrams illustrate the logical workflows for identifying **olivine** in both hand samples and thin sections.

[Click to download full resolution via product page](#)

Caption: Workflow for **Olivine** Identification in Hand Sample.

[Click to download full resolution via product page](#)

Caption: Workflow for **Olivine** Identification in Thin Section.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]
- 2. microcksopic.ro [microcksopic.ro]
- 3. Olivine - Wikipedia [en.wikipedia.org]
- 4. Olivine [science.smith.edu]
- 5. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Olivine [sites.und.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. faculty.uml.edu [faculty.uml.edu]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Rock Thin Sections (Petrographic Thin Section Preparation) - Kemet [kemet.co.uk]
- 13. geo.libretexts.org [geo.libretexts.org]
- To cite this document: BenchChem. [A Comparative Analysis of Olivine: Thin Section vs. Hand Sample Identification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252735#comparative-study-of-olivine-properties-in-thin-section-versus-hand-sample>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com